Cas no 1553933-22-4 (5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid)

5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid is a synthetic organic compound featuring a chloro-substituted benzoic acid core with a methyl(prop-2-yn-1-yl)amino functional group at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro and alkyne substituents enhance its versatility as an intermediate for further derivatization, enabling selective modifications via cross-coupling or nucleophilic addition reactions. Its benzoic acid moiety offers compatibility with carboxylate-based conjugation strategies. The compound’s defined stereoelectronic properties make it suitable for studying structure-activity relationships in medicinal chemistry or as a building block for specialized ligands. High purity grades ensure reproducibility in research and industrial synthesis.
5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid structure
1553933-22-4 structure
Product name:5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid
CAS No:1553933-22-4
MF:C11H10ClNO2
MW:223.655601978302
CID:5871716
PubChem ID:81798293

5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid
    • 5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
    • AKOS020779313
    • 1553933-22-4
    • EN300-1449075
    • Inchi: 1S/C11H10ClNO2/c1-3-6-13(2)10-5-4-8(12)7-9(10)11(14)15/h1,4-5,7H,6H2,2H3,(H,14,15)
    • InChI Key: QIZSQXUFOPGSIU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)O)C=1)N(C)CC#C

Computed Properties

  • Exact Mass: 223.0400063g/mol
  • Monoisotopic Mass: 223.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 2.3

5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1449075-1000mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
1000mg
$628.0 2023-09-29
Enamine
EN300-1449075-5000mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
5000mg
$1821.0 2023-09-29
Enamine
EN300-1449075-2500mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
2500mg
$1230.0 2023-09-29
Enamine
EN300-1449075-50mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
50mg
$528.0 2023-09-29
Enamine
EN300-1449075-250mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
250mg
$579.0 2023-09-29
Enamine
EN300-1449075-10000mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
10000mg
$2701.0 2023-09-29
Enamine
EN300-1449075-1.0g
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
1g
$0.0 2023-06-06
Enamine
EN300-1449075-500mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
500mg
$603.0 2023-09-29
Enamine
EN300-1449075-100mg
5-chloro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
1553933-22-4
100mg
$553.0 2023-09-29

Additional information on 5-chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid

Comprehensive Overview of 5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic Acid (CAS No. 1553933-22-4)

5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid (CAS No. 1553933-22-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro-substituted benzoic acid structure, is often explored for its potential applications in drug discovery and material science. The presence of a prop-2-yn-1-yl group in its molecular framework makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of targeted therapies and bioactive agents.

In recent years, the demand for customized chemical intermediates like 5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid has surged, driven by advancements in precision medicine and green chemistry. Researchers are particularly interested in its role as a building block for designing novel small-molecule inhibitors, which are critical in addressing unmet medical needs. The compound's CAS No. 1553933-22-4 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of 5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid involves multi-step organic reactions, often starting from commercially available 2-methyl-5-chlorobenzoic acid. The introduction of the prop-2-yn-1-ylamine moiety enhances the compound's reactivity, making it suitable for click chemistry applications. This aligns with the growing trend of modular synthesis in drug development, where researchers prioritize atom economy and sustainable methodologies.

From an industrial perspective, CAS No. 1553933-22-4 is often discussed in the context of scalable production and process optimization. Companies specializing in fine chemicals are investing in technologies to improve the yield and purity of this compound, addressing challenges such as regioselectivity and byproduct formation. These efforts are crucial for meeting the stringent requirements of Good Manufacturing Practices (GMP) in pharmaceutical applications.

Beyond its synthetic utility, 5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid is also studied for its potential biological activities. Preliminary research suggests that derivatives of this compound may exhibit enzyme inhibitory effects, particularly against targets involved in inflammatory pathways. This has sparked interest in its use for developing next-generation therapeutics, especially in areas like autoimmune diseases and oncology.

In the realm of agrochemicals, CAS No. 1553933-22-4 is explored for its potential as a crop protection agent. Its structural features, including the chloro and alkynyl groups, contribute to its ability to interact with pest-specific enzymes, offering a eco-friendly alternative to traditional pesticides. This aligns with global initiatives to reduce the environmental impact of agricultural chemicals while maintaining efficacy.

For researchers and manufacturers, understanding the physicochemical properties of 5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid is essential. Key parameters such as solubility, melting point, and stability under various conditions are critical for its handling and application. These properties are often highlighted in technical datasheets and safety assessments, ensuring compliance with regulatory standards.

The future prospects of CAS No. 1553933-22-4 are closely tied to innovations in chemical biology and materials science. As the scientific community continues to uncover new applications for this compound, its role in interdisciplinary research is expected to expand. Whether in drug discovery, agricultural innovation, or advanced materials, 5-Chloro-2-methyl(prop-2-yn-1-yl)aminobenzoic acid remains a compound of significant interest and potential.

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